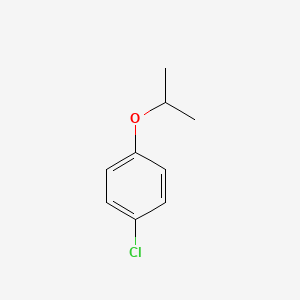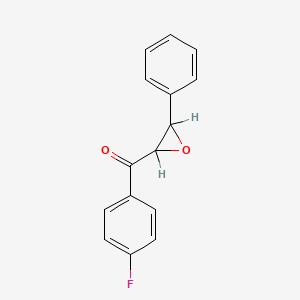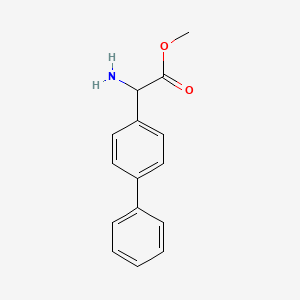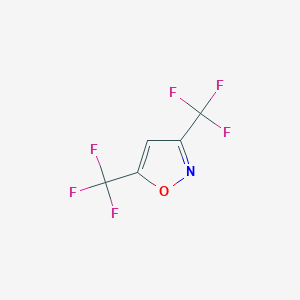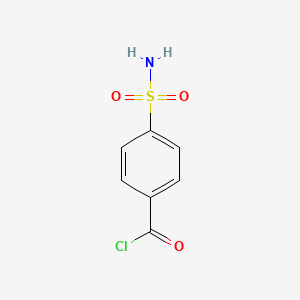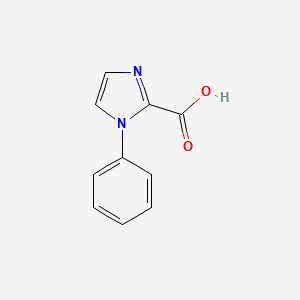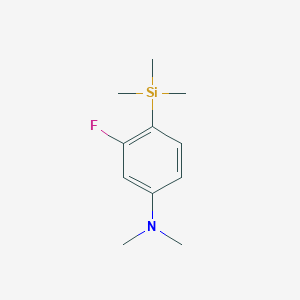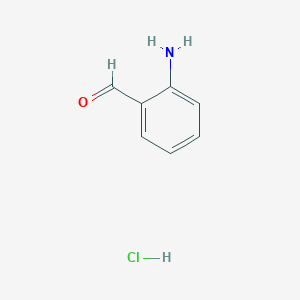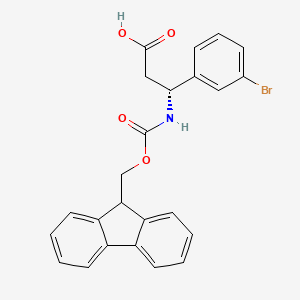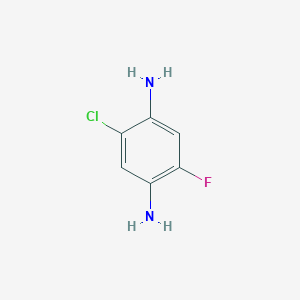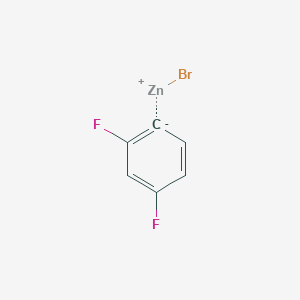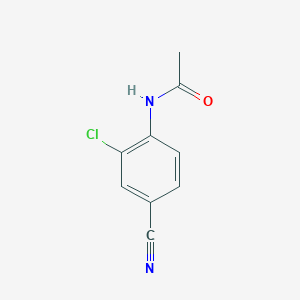
2'-Chloro-4'-cyanoacetanilide
Overview
Description
2’-Chloro-4’-cyanoacetanilide is a chemical compound with the molecular formula C9H7ClN2O. It has an average mass of 194.618 Da and a monoisotopic mass of 194.024689 Da .
Synthesis Analysis
The synthesis of 2’-Chloro-4’-cyanoacetanilide and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, six novel 2-cyanoacetanilide-derived metal-free organic dyes, named SA11-16, were synthesized containing 4-dimethylaminophenyl, 4-anisyl or 2,4,5-trimethoxyphenyl as electron donating moieties, and carboxyl (–COOH) or nitro (–NO 2) groups as anchoring moieties .Molecular Structure Analysis
The molecular structure of 2’-Chloro-4’-cyanoacetanilide consists of a chlorophenyl group attached to a cyanoacetamide group . The compound has a linear formula of NCCH2CONHC6H4Cl .Chemical Reactions Analysis
Cyanoacetamide derivatives, such as 2’-Chloro-4’-cyanoacetanilide, are considered important precursors for heterocyclic synthesis. They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
2’-Chloro-4’-cyanoacetanilide has a molecular weight of 194.62 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Scientific Research Applications
Complexation of Anions
2'-Chloro-4'-cyanoacetanilide has been studied for its ability to complex with anions. Research using IR and 1H-NMR titration experiments has shown that this compound can form 1:1 anion–amide complexes. DFT calculations have been employed to study the structures of these complexes, providing insights into their chemical behavior and potential applications in supramolecular chemistry (Jana et al., 2016).
Metabolism in Yeasts
4-Chloronitrobenzene, closely related to this compound, has been shown to be metabolized by the yeast Rhodosporidium sp. to 4-chloroacetanilide and its derivatives. This process involves a reductive pathway and is significant for understanding the environmental and biological interactions of similar compounds (Corbett & Corbett, 1981).
Pharmacokinetics in Animals
Research on the metabolic fate of 4-cyanoacetanilide in rats and mice provides insights into the pharmacokinetics of related compounds, including this compound. These studies are crucial for understanding how these compounds are processed in biological systems (Hesk et al., 1988).
Polymorph Stabilization
This compound has been investigated for its role in stabilizing metastable polymorphs of organic compounds. Such studies are essential in materials science and pharmaceuticals, where polymorph stability can significantly affect a compound's properties and applications (He et al., 2001).
Photovoltaic Applications
In the field of renewable energy, 2-cyanoacetanilide derivatives, similar to this compound, have been used as co-sensitizers in dye-sensitized solar cells (DSSCs). These studies show the potential of such compounds in improving the efficiency of solar energy conversion (Elmorsy et al., 2020).
Herbicidal Activity
This compound and its derivatives have been evaluated for their pre-emergent herbicidal activity. These studies are vital for developing new herbicides with specific action mechanisms and environmental interactions (Geissler et al., 1980).
Heterocyclic Synthesis
The compound has been used in the synthesis of various heterocyclic compounds, playing a crucial role in the preparation of novel molecules with potential applications in pharmaceuticals and materials science (El-Sharief et al., 2006).
Safety and Hazards
2’-Chloro-4’-cyanoacetanilide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
Future Directions
Cyanoacetanilides, including 2’-Chloro-4’-cyanoacetanilide, have been studied for their potential in dye-sensitized solar cells (DSSCs). For instance, a study reported the synthesis of six novel 2-cyanoacetanilide-derived metal-free organic dyes, which were used as co-sensitizers for DSSCs sensitized with a ruthenium (II) complex . This suggests potential future directions in the field of renewable energy.
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions . The cyano and carbonyl groups in these compounds are suitably situated to enable reactions with common bidentate reagents .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are utilized in the synthesis of various organic heterocycles . These heterocycles could potentially interact with various biochemical pathways, depending on their specific structures and properties .
Result of Action
It’s known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that 2-Chloro-4-cyanoacetanilide could potentially have significant molecular and cellular effects.
Action Environment
This suggests that the compound’s action could potentially be influenced by environmental factors such as dust levels and exposure routes .
properties
IUPAC Name |
N-(2-chloro-4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-7(5-11)4-8(9)10/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAJMEGPAYWVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

